
4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been synthesized and evaluated for its anticancer activity . It belongs to a class of compounds known as arylsulfonamides, which have been reported to possess anticancer properties .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions . For instance, one study reported the synthesis of a similar compound, “4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides”, and their N-aroyl derivatives . Another study described the synthesis of novel 2-oxoindoline-based acetohydrazides .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR spectroscopy . The appearance of NH signals at 10.22–11.29 and 8.73–8.83 ppm in the 1H NMR spectra proved the presence of the SO2NH and C=NH groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied . For example, one study reported the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles to synthesize a series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, one study reported the storage temperature of a similar compound, “(2-Oxoindolin-5-yl)boronic acid”, to be under -20°C in an inert atmosphere .Scientific Research Applications
Antimicrobial and Anticancer Evaluation
Antimicrobial and Anticancer Activities : A series of derivatives of 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide was synthesized and evaluated for antimicrobial and anticancer activities. Some compounds showed significant effectiveness against microbial strains, with particular derivatives being the most potent. Additionally, these compounds exhibited anticancer activity against cell lines like HCT116 and RAW 264.7, with certain derivatives being highlighted for their potency and selectivity toward specific cancer cells. These findings suggest the potential utility of these compounds in developing new antimicrobial and anticancer therapies (Kumar et al., 2014).
Enzyme Inhibitory Activities
Carbonic Anhydrase Inhibitors : Another research application of these derivatives involves their role as inhibitors of the enzyme carbonic anhydrase (CA), essential for various physiological functions. Certain derivatives exhibited very good in vitro inhibition of human carbonic anhydrase isoforms, with low nanomolar affinities. This inhibition activity indicates the potential of these compounds to treat diseases where carbonic anhydrase activity is implicated, such as glaucoma or cancer (Sethi et al., 2013).
Urease Inhibitors : Additionally, derivatives have been identified as potential urease inhibitors, suggesting their utility in treating gastrointestinal disorders, including gastric and peptic ulcers and hepatic encephalopathy. The compounds demonstrated excellent anti-urease activity, supported by in-silico studies, underscoring their potential as lead candidates for developing potent urease inhibitors (Irshad et al., 2021).
Molecular Modeling and Design
Molecular Design for VEGFR-2 Inhibition : The synthesis and molecular design of novel derivatives incorporating 1,3,5-triazine moieties as potent VEGFR-2 inhibitors were explored. These compounds were evaluated for their inhibitory activity against VEGFR-2, showing excellent potential with some displaying low micromolar IC50 values. This activity suggests their role in designing new anticancer agents targeting the VEGFR-2 pathway, which is crucial for tumor growth and metastasis (Lolak et al., 2019).
Future Directions
The future directions for research on “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications. Given its reported anticancer activity, it could serve as a promising candidate for the development of new anticancer drugs .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are caspase-3 and carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII) . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion .
Mode of Action
This compound interacts with its targets by binding with high affinity . It activates procaspase-3, leading to the induction of apoptosis . It also inhibits carbonic anhydrase isoforms, affecting cellular pH and ion transport .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . By activating procaspase-3, it triggers a cascade of proteolytic activity leading to programmed cell death . The inhibition of carbonic anhydrase isoforms disrupts pH regulation and ion transport, further promoting apoptosis .
Result of Action
The compound exhibits notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . It also shows antiproliferative effects against NCI-60 cell lines .
properties
IUPAC Name |
4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNUMVYYOYLBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)
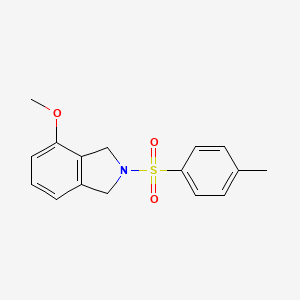

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)

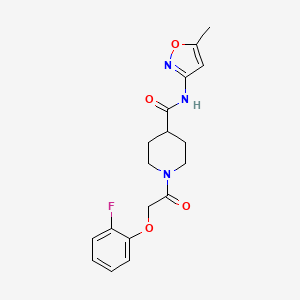

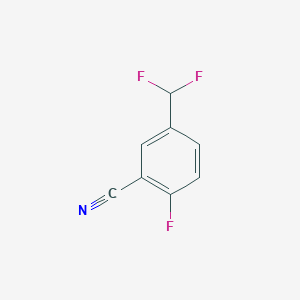
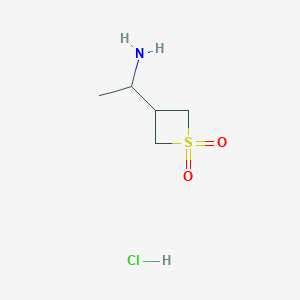
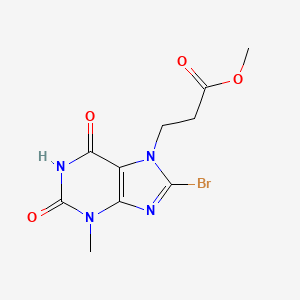

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)